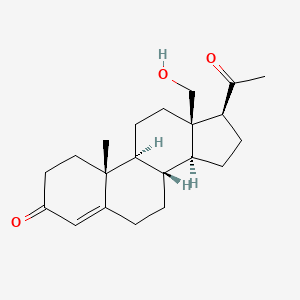

18-Hydroxyprogesterone

Description

Historical Context of Steroid Hydroxylation Research

The scientific journey to understanding steroids and their functions has been a long and complex one. The adrenal gland itself was not a subject of scientific interest until 1564, and its very existence was debated by many until the 18th century. nih.gov The isolation of numerous cortical steroids between 1930 and 1949, followed by the revolutionary use of cortisone (B1669442) in the 1950s to treat conditions like arthritis and Addison's disease, marked a new era in clinical endocrinology and steroid research. nih.gov

A pivotal moment in this field was the discovery of cytochrome P450 enzymes between 1962 and 1964. nih.gov Research into the hydroxylation of steroid hormones was central to uncovering the monooxygenase functions of these cytochromes. nih.gov In fact, steroid 21-hydroxylation was the first biosynthetic activity to be linked to a P450 enzyme. nih.gov

Key historical breakthroughs in steroid hydroxylation research include:

The adrenal mitochondrial enzyme responsible for the 11β-hydroxylation of deoxycorticosterone was the first mammalian enzyme demonstrated to be an oxygenase through O18 studies. nih.gov

The adrenal microsomal enzyme that catalyzes the 21-hydroxylation of steroids was the first mammalian enzyme to experimentally show the proposed 1:1:1 stoichiometry of a monooxygenase reaction (substrate:oxygen:reduced pyridine (B92270) nucleotide). nih.gov

The first demonstration that cytochrome P450 functions as an oxygenase was achieved using a photochemical action spectrum technique to reverse carbon monoxide inhibition of the 21-hydroxylation of 17α-OH progesterone (B1679170). nih.gov

The industrial application of this research began in the 1950s with the use of fungal enzymes for the 11-hydroxylation of steroids, which was the first industrial biotransformation for producing steroid drugs. asm.org Later, in the 1970s, more detailed investigations into bacterial steroid hydroxylases, such as CYP106A2 from Bacillus megaterium, began. d-nb.info

Positional Significance in Steroidogenesis Pathways

18-Hydroxyprogesterone holds a critical position as an intermediate in the adrenal synthesis of aldosterone (B195564) from progesterone. ontosight.aioup.com This pathway is primarily active in the zona glomerulosa of the adrenal cortex. nih.gov The conversion is catalyzed by the enzyme aldosterone synthase, also known as CYP11B2. ontosight.ainih.govspandidos-publications.com

The synthesis of aldosterone from 11-deoxycorticosterone is a multi-step process catalyzed by CYP11B2, involving sequential hydroxylations. uniprot.orgwikipedia.org The process includes an 11-beta hydroxylation, followed by two successive oxidations at the C18 position, leading to 18-hydroxy and then 18-oxo intermediates, ultimately resulting in the formation of aldosterone. uniprot.org While 11-deoxycorticosterone is the classic substrate, studies have shown that CYP11B2 can also oxidize progesterone. This oxidation yields 11β-hydroxyprogesterone as the primary product, but also produces this compound and a dihydroxyprogesterone. nih.govresearchgate.net

In vitro studies have compared the efficiency of various precursors in aldosterone synthesis. When incubated with adrenal tissue, 18-deoxy steroids like progesterone and deoxycorticosterone were found to be more effective precursors of aldosterone than their corresponding 18-hydroxy derivatives, including this compound. oup.com One potential explanation for the slower conversion rate of 18-hydroxy steroids is their tendency to exist in a cyclic 18,20-hemiketal form, which may be more resistant to oxidation. oup.comresearchgate.net

The clinical relevance of this compound is highlighted in certain medical conditions. For instance, elevated levels of this steroid can be associated with congenital adrenal hyperplasia (CAH), particularly in cases of 21-hydroxylase deficiency. ontosight.ai In this condition, the impaired conversion of 17-hydroxyprogesterone leads to its accumulation and subsequent shunting towards other pathways. ontosight.aimsdmanuals.com Measurement of this compound can also be a useful diagnostic tool for adrenal disorders like primary aldosteronism. ontosight.aiahajournals.orgnih.gov

Interactive Data Table: Key Steroids in Aldosterone Synthesis

| Compound Name | Chemical Formula | Molar Mass | Role in Pathway |

| Progesterone | C21H30O2 | 314.46 g/mol | Initial precursor |

| 11-Deoxycorticosterone | C21H30O3 | 330.46 g/mol | Intermediate, precursor to corticosterone (B1669441) |

| This compound | C21H30O3 | 330.46 g/mol | Intermediate, precursor to aldosterone |

| Corticosterone | C21H30O4 | 346.46 g/mol | Intermediate, precursor to aldosterone |

| Aldosterone | C21H28O5 | 360.44 g/mol | Final product |

Interactive Data Table: Enzymes in the Aldosterone Pathway

| Enzyme Name | Gene | Location | Function |

| 21-hydroxylase | CYP21A2 | Adrenal Cortex | Converts progesterone to 11-deoxycorticosterone |

| Aldosterone synthase | CYP11B2 | Adrenal Cortex (Zona Glomerulosa) | Catalyzes the final steps of aldosterone synthesis |

| 11β-hydroxylase | CYP11B1 | Adrenal Cortex (Zona Fasciculata) | Converts 11-deoxycortisol to cortisol |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13R,14S,17S)-17-acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNCSEWPJSDMED-OFELHODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975005 | |

| Record name | 18-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-69-0 | |

| Record name | 18-Hydroxypregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-hydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis of 18 Hydroxyprogesterone

Precursor Substrates and Metabolic Origin

18-Hydroxyprogesterone is an endogenous steroid synthesized from cholesterol. Its direct precursor in the steroidogenesis pathway is progesterone (B1679170). The formation of this compound involves the hydroxylation of progesterone at the C18 position. This biochemical conversion is a critical step in the synthesis of certain steroid hormones.

This compound is a member of the pregnane (B1235032) class of steroids, which are characterized by a C21 carbon skeleton. Its biosynthesis is intricately linked with that of other vital corticosteroids. The same enzymatic pathways that produce glucocorticoids (like cortisol) and mineralocorticoids (like aldosterone) are involved in its formation.

The synthesis of these steroids occurs primarily in the adrenal glands. medlineplus.gov The precursor, progesterone, can be hydroxylated at various positions to yield different products. For instance, hydroxylation at the 17α position by the enzyme 17α-hydroxylase (CYP17A1) leads to 17α-hydroxyprogesterone, a key intermediate in the synthesis of cortisol and sex steroids. wikipedia.orgrupahealth.com Subsequent hydroxylation at the C21 and C11 positions is required to form cortisol. rupahealth.com The enzyme Cytochrome P450 11β-hydroxylase (CYP11B1), which is central to the synthesis of this compound, also catalyzes the final step of cortisol synthesis (converting 11-deoxycortisol to cortisol) and corticosterone (B1669441) synthesis (converting 11-deoxycorticosterone to corticosterone). nih.govmedlineplus.gov

Key Enzymes and Their Catalytic Mechanisms

The primary enzyme responsible for the synthesis of this compound is Cytochrome P450 11β-hydroxylase, also known as CYP11B1. nih.govwikipedia.org This enzyme is a mitochondrial monooxygenase located on the inner mitochondrial membrane of the adrenal cortex. wikipedia.orggenecards.org As a P450 enzyme, its catalytic action involves the insertion of a single oxygen atom into a substrate. uniprot.org This process requires electrons, which are transferred from NADPH via a two-protein system consisting of adrenodoxin (B1173346) reductase and adrenodoxin. uniprot.org

CYP11B1 exhibits broad substrate specificity and can catalyze hydroxylation at different positions on the steroid nucleus. While its principal function is 11β-hydroxylation, which is essential for the synthesis of cortisol and corticosterone, it also possesses 18-hydroxylase activity. wikipedia.orguniprot.org However, the 18-hydroxylase activity of CYP11B1 is generally weaker than its 11β-hydroxylase activity. wikipedia.org The enzyme shows a preferred regioselectivity for the 11β position, followed by the 18 position, and lastly the 19 position. uniprot.org

A closely related isozyme, CYP11B2 (aldosterone synthase), also has both 11β- and 18-hydroxylase activities. In fact, the 18-hydroxylase activity of CYP11B1 is only about one-tenth of that of CYP11B2. wikipedia.org This difference in enzymatic activity is crucial for the differential synthesis of corticosteroids, with CYP11B2 being primarily responsible for the three-step conversion of 11-deoxycorticosterone to aldosterone (B195564), a process that involves both 11β- and 18-hydroxylation, followed by 18-oxidation. nih.govnih.gov The weaker 18-hydroxylase activity of CYP11B1 explains the continued synthesis of 18-hydroxycorticosterone (B144385) even when CYP11B2 expression is suppressed. wikipedia.org

The catalytic efficiency of an enzyme is described by its kinetic parameters, specifically the Michaelis constant (K_m) and the catalytic rate constant (k_cat). Studies analyzing the steady-state kinetics of CYP11B1 have determined these values for its various hydroxylation activities. For the 18-hydroxylation of 11-deoxycorticosterone (a derivative of progesterone) to produce 18-hydroxy-11-deoxycorticosterone, the kinetic parameters have been quantified, demonstrating the enzyme's secondary but significant capacity for this reaction. researchgate.net

| Substrate | Product | k_cat (min⁻¹) | K_m (μM) |

|---|---|---|---|

| 11-Deoxycorticosterone (DOC) | 18-Hydroxy DOC | 7.9 | 20.2 |

Cytochrome P450 Aldosterone Synthase (CYP11B2) Activity

The biosynthesis of this compound is intricately linked with the broader pathway of steroidogenesis, particularly the synthesis of mineralocorticoids. The key enzyme in this process is Cytochrome P450 11B2, also known as aldosterone synthase. wikipedia.orggenecards.org This mitochondrial enzyme is responsible for the final and rate-limiting steps in the production of aldosterone. wikigenes.org CYP11B2 catalyzes a sequence of three distinct oxidative reactions on its substrate, 11-deoxycorticosterone. These reactions are:

11β-hydroxylation: The initial reaction is the hydroxylation of 11-deoxycorticosterone at the 11-beta position to form corticosterone. wikipedia.orgnih.gov

18-hydroxylation: Subsequently, CYP11B2 hydroxylates corticosterone at the C18 position to produce 18-hydroxycorticosterone. wikipedia.orgnih.gov

18-oxidation: The final step involves the oxidation of the hydroxyl group at C18 of 18-hydroxycorticosterone to an aldehyde, resulting in the formation of aldosterone. nih.gov

While the primary pathway to aldosterone involves the 18-hydroxylation of corticosterone, CYP11B2 can also exhibit 18-hydroxylase activity on other steroid substrates, including progesterone, leading to the formation of this compound.

Specificity of 18-Hydroxylation by CYP11B2

The substrate specificity of CYP11B2 is crucial for the regulated synthesis of aldosterone. Its primary substrate for the sequential 11β-hydroxylation, 18-hydroxylation, and 18-oxidation is 11-deoxycorticosterone. wikipedia.org The enzyme's active site is structured to accommodate corticosteroids for these specific modifications. nih.gov Research has shown that while CYP11B2's main role is in aldosterone synthesis, it can also catalyze the 18-hydroxylation of other steroids like cortisol to form 18-hydroxycortisol. uniprot.org The ability of CYP11B2 to perform 18-oxidation is a key feature that distinguishes it from its closely related isoenzyme, CYP11B1. nih.gov

Comparative Efficiency of CYP11B1 and CYP11B2 in 18-Hydroxylation

The human adrenal cortex expresses two highly homologous mitochondrial enzymes, CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which share 93% amino acid identity. wikigenes.orgnih.gov Despite this similarity, their enzymatic activities and physiological roles are distinct. frontiersin.org

CYP11B2 (Aldosterone Synthase): This enzyme is highly efficient in performing 18-hydroxylation and subsequent 18-oxidation, which are essential for aldosterone production. wikigenes.orgnih.gov

CYP11B1 (11β-Hydroxylase): The primary function of CYP11B1 is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. nih.govjensenlab.org While it possesses minimal 18-hydroxylase activity, it is significantly less efficient than CYP11B2 in this capacity and lacks the 18-oxidase activity required for aldosterone synthesis. nih.govjensenlab.org

The structural differences between the two enzymes, particularly in the substrate-binding site, are thought to account for the variance in their 18-hydroxylation capabilities. jensenlab.org The spatially extended substrate-binding site of CYP11B2 is believed to facilitate the additional 18-hydroxylation and oxidation steps, whereas the more restricted site of CYP11B1 favors only 11β-hydroxylation. jensenlab.org

Enzymatic Activities of CYP11B1 and CYP11B2

| Enzyme | Primary Function | 11β-Hydroxylase Activity | 18-Hydroxylase Activity | 18-Oxidase Activity |

|---|---|---|---|---|

| CYP11B1 | Cortisol Synthesis | High | Minimal | Negligible |

| CYP11B2 | Aldosterone Synthesis | High | High | Yes |

Cellular and Subcellular Localization of Biosynthesis

The synthesis of this compound and other corticosteroids is compartmentalized within specific zones of the adrenal cortex and within particular cellular organelles.

Adrenocortical Zonation of Production (e.g., Zona Glomerulosa, Zona Fasciculata)

The adrenal cortex is histologically and functionally divided into three distinct zones: the outer zona glomerulosa, the middle zona fasciculata, and the inner zona reticularis. nih.govmdpi.com The expression of the CYP11B enzymes is zone-specific, which dictates the type of steroid hormones produced in each layer.

Zona Glomerulosa: This is the exclusive site of aldosterone synthesis due to the specific expression of CYP11B2 (aldosterone synthase). nih.govnih.gov Consequently, the 18-hydroxylation of corticosteroids, including the potential formation of this compound, primarily occurs in this zone. The expression of CYP11B2 in the zona glomerulosa is regulated by the renin-angiotensin system and potassium levels. mdpi.com

Zona Fasciculata: This zone is the primary site of cortisol production. nih.gov It predominantly expresses CYP11B1 (11β-hydroxylase), which is responsible for the final step in cortisol synthesis. nih.govnih.gov Due to the low 18-hydroxylase activity of CYP11B1, significant production of 18-hydroxylated steroids is not a characteristic of the zona fasciculata. wikigenes.org

While CYP11B2 is predominantly found in the zona glomerulosa and CYP11B1 in the zona fasciculata, some studies have shown interwoven patterns of expression, suggesting a more complex functional zonation than previously understood. plos.org

Adrenocortical Zonation and Enzyme Expression

| Adrenal Zone | Primary Steroid Product | Key Enzyme Expressed |

|---|---|---|

| Zona Glomerulosa | Aldosterone | CYP11B2 (Aldosterone Synthase) |

| Zona Fasciculata | Cortisol | CYP11B1 (11β-Hydroxylase) |

Mitochondrial Localization of CYP11B Enzymes

Both CYP11B1 and CYP11B2 are cytochrome P450 enzymes that are localized to the inner membrane of the mitochondria. genecards.orgnih.govresearchgate.net The steroidogenic pathway involves the shuttling of steroid intermediates between the mitochondria and the endoplasmic reticulum. The final steps of both aldosterone and cortisol synthesis, catalyzed by the CYP11B enzymes, occur within the mitochondria. nih.govgravitywaves.com This subcellular localization is critical for the efficient transfer of electrons from redox partners, such as adrenodoxin reductase and adrenodoxin, which are necessary for the catalytic activity of these enzymes. uniprot.org

Regulation of 18 Hydroxyprogesterone Production

Hormonal

The synthesis of 18-hydroxyprogesterone is intricately linked to the hormonal cascades that govern adrenal steroidogenesis. Key systemic hormones dictate the rate of its production by influencing the activity of essential enzymes.

Adrenocorticotropic Hormone (ACTH) Influence on 18-Oxygenated Steroids

Adrenocorticotropic hormone (ACTH), a polypeptide tropic hormone from the anterior pituitary gland, is a primary regulator of cortisol and adrenal androgen synthesis. Its principal effects include increasing the production and release of cortisol. ACTH stimulates multiple steps in the steroidogenic pathway, from cholesterol uptake to the transcriptional activation of steroidogenic enzyme genes.

ACTH administration leads to a significant increase in the production of various steroids. In studies on human adrenal cells, ACTH treatment markedly increased the output of 18-oxygenated steroids, including 18-hydroxycorticosterone (B144385). While cortisol and corticosterone (B1669441) are the most stimulated steroids, ACTH also enhances the production of their precursors. The expression of the enzyme 11β-hydroxylase (encoded by CYP11B1), which is capable of 18-hydroxylation, is induced by ACTH. In certain pathological conditions like glucocorticoid-suppressible hyperaldosteronism, the production of 18-hydroxycorticosterone shows a heightened response to ACTH infusion. This demonstrates ACTH's potent influence on the synthesis of 18-oxygenated steroids, including the precursors to this compound.

Influence of Other Steroidogenic Regulators (e.g., Angiotensin II, Potassium)

The renin-angiotensin-aldosterone system (RAAS) is another critical regulatory axis for adrenal steroidogenesis, primarily controlling aldosterone (B195564) synthesis. Angiotensin II and potassium levels are the main stimulants for the expression of aldosterone synthase (encoded by CYP11B2), the enzyme responsible for the final steps in aldosterone production, which includes 18-hydroxylation.

Angiotensin II, a key effector of the RAAS, stimulates aldosterone release. This stimulation involves increasing intracellular calcium, which in turn activates the transcription of CYP11B2. Similarly, elevated extracellular potassium levels depolarize adrenal zona glomerulosa cells, leading to calcium influx and stimulation of aldosterone synthesis. Research has shown that the aldosterone response to potassium administration is significantly blunted in the absence of angiotensin II, indicating an important synergistic relationship between these two stimuli. In conditions of mineralocorticoid excess, the overproduction of steroids like deoxycorticosterone (DOC) and corticosterone can be driven by ACTH rather than angiotensin II.

Transcriptional and Post-Transcriptional Control of Related Enzymes

The production of this compound is directly dependent on the expression and activity of the mitochondrial enzymes CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). These enzymes are encoded by highly homologous genes located on chromosome 8 and are subject to differential transcriptional regulation.

Gene Expression Regulation of CYP11B1 and CYP11B2

The expression of CYP11B1 and CYP11B2 is distinctly regulated, reflecting their primary roles in producing cortisol and aldosterone, respectively. CYP11B1 expression is predominantly controlled by ACTH, which acts via the cAMP/protein kinase A signaling pathway to stimulate its transcription in the zona fasciculata.

In contrast, CYP11B2 expression in the zona glomerulosa is mainly regulated by angiotensin II and potassium levels. These stimuli activate signaling cascades that increase the transcription of the aldosterone synthase gene. DNA methylation also plays a role, with hypomethylation of the CYP11B2 promoter region being associated with increased gene expression. This differential regulation is fundamental to the zonal function of the adrenal cortex, ensuring that glucocorticoid and mineralocorticoid production can be controlled independently.

Role of Steroidogenic Factor 1 (SF-1/NR5A1) in Enzyme Expression

Steroidogenic Factor 1 (SF-1), an orphan nuclear receptor encoded by the NR5A1 gene, is a master regulator of steroidogenesis, essential for the development of the adrenal glands and the expression of numerous steroidogenic enzymes. SF-1 plays a crucial, albeit complex, role in the transcription of both CYP11B1 and CYP11B2.

Studies have shown that SF-1 is required for the basal expression of both CYP11B1 and CYP11B2. However, the level of SF-1 expression appears to have opposing effects on the two genes. Overexpression of SF-1 enhances CYP11B1 transcription while dramatically inhibiting CYP11B2 promoter activity and aldosterone production. This suggests that the regulation of SF-1 activity itself is a key determinant in balancing the production of glucocorticoids and mineralocorticoids. The interplay between SF-1 and the cAMP signaling pathway is complex and involves multiple factors in a promoter-specific context.

Other Transcription Factors Modulating 18-Hydroxylation

Beyond SF-1, a variety of other transcription factors are involved in modulating the expression of CYP11B1 and CYP11B2, thereby influencing 18-hydroxylation.

cAMP-Responsive Element Binding Protein (CREB) family: Factors such as activating transcription factor 1 (ATF-1) and ATF-2 bind to cAMP-response elements in the CYP11B1 promoter, contributing to its ACTH-inducible expression.

Specificity Protein (Sp) family: Sp1 and Sp3 are ubiquitous transcription factors that participate in the basal transcription of many genes, including those involved in steroidogenesis.

Coactivators and Corepressors: The activity of SF-1 is further modulated by its interaction with other proteins. The coactivators Ubc9 and PIAS1 have been shown to potentiate SF-1-mediated transactivation of CYP11B1 but not CYP11B2. Conversely, peroxisome proliferator-activated receptor γ co-activator 1α (PGC-1α) can co-activate SF-1 to stimulate the expression of both Cyp11b1 and Cyp11b2.

Hypoxia-Inducible Factors (HIF): While primarily known for regulating responses to low oxygen, factors like HIF-1 can interact with other transcriptional pathways. Other stress-responsive transcription factors like AP-1 and NF-κB are also known to be involved in the broader regulation of cellular processes, which can include steroidogenesis.

This intricate web of transcription factors allows for fine-tuned control over the enzymes responsible for this compound synthesis, integrating signals from various physiological pathways.

Data Tables

Table 1: Hormonal Regulators of Enzymes for 18-Hydroxylation

| Regulator | Primary Target Enzyme(s) | Primary Effect on Production |

|---|---|---|

| ACTH | CYP11B1 | Stimulation |

| Angiotensin II | CYP11B2 | Stimulation |

| Potassium (K+) | CYP11B2 | Stimulation |

Table 2: Key Transcription Factors for CYP11B1 and CYP11B2

| Transcription Factor | Target Gene | Effect on Expression |

|---|---|---|

| SF-1 (NR5A1) | CYP11B1 | Basal expression and stimulation |

| CYP11B2 | Basal expression; inhibition at high levels | |

| ATF-1 / ATF-2 | CYP11B1 | Stimulation |

| Ubc9 / PIAS1 | CYP11B1 | Coactivation with SF-1 |

| PGC-1α | CYP11B1 / CYP11B2 | Coactivation with SF-1 |

Metabolism and Further Conversions of 18 Hydroxyprogesterone

Pathways to Other 18-Oxygenated Steroids

The metabolic pathways involving 18-hydroxyprogesterone are crucial for the synthesis of aldosterone (B195564). Research indicates that this compound can be a precursor in the aldosterone biosynthetic pathway. One proposed pathway suggests that after its formation from progesterone (B1679170), this compound undergoes subsequent 21- and 11β-hydroxylations to be converted into aldosterone. oup.com

The enzyme 11β-hydroxylase (CYP11B1) is considered a likely source for many circulating 18-hydroxysteroids, including this compound. nih.govoup.com This enzyme, along with aldosterone synthase (CYP11B2), plays a key role in the terminal steps of aldosterone synthesis. clinical-laboratory-diagnostics.comwikipedia.org While corticosterone (B1669441) is the primary substrate for aldosterone synthase, which converts it to aldosterone via an 18-hydroxycorticosterone (B144385) intermediate, studies have investigated the role of other 18-hydroxylated steroids as potential precursors. clinical-laboratory-diagnostics.comwikipedia.orgoup.com

Experiments have shown that when this compound is incubated with adrenal tissue, it can be converted to aldosterone, although at a slower rate compared to the conversion from progesterone or corticosterone. oup.com This suggests that while it may not be the primary pathway, the conversion of this compound to other 18-oxygenated steroids like aldosterone is biochemically possible. The slower conversion rate might be due to the stable 18,20-cyclic hemiketal form that 18-hydroxy steroids can adopt in solution. oup.com

The broader pathway of mineralocorticoid synthesis in the adrenal glands involves several key enzymatic steps:

Progesterone is converted to 11-deoxycorticosterone (DOC) by 21-hydroxylase. clinical-laboratory-diagnostics.comresearchgate.net

DOC is then converted to corticosterone by 11β-hydroxylase (CYP11B1). clinical-laboratory-diagnostics.comscielo.br

Finally, aldosterone synthase (CYP11B2) catalyzes the conversion of corticosterone to aldosterone, with 18-hydroxycorticosterone as an intermediate. clinical-laboratory-diagnostics.comwikipedia.orgnih.gov

Within this framework, this compound represents an alternative or minor entry point into the latter stages of this pathway.

Identification of Research Metabolites

In the context of research into steroid metabolism and hypertension, several metabolites and conversion products related to this compound have been identified and studied. These metabolites are primarily other 18-oxygenated steroids that are part of the biosynthetic pathway leading to aldosterone.

Key identified metabolites in research settings include:

18-Hydroxy-11-deoxycorticosterone (18-OH-DOC) : This steroid is another 18-oxygenated compound whose mineralocorticoid properties have been investigated. acs.org It can be formed from 11-deoxycorticosterone by the action of CYP11B1. scielo.br

18-Hydroxycorticosterone (18-OH-B) : This is a direct precursor to aldosterone in the main biosynthetic pathway. clinical-laboratory-diagnostics.comoup.comnih.gov Its levels are often measured in studies of aldosterone synthesis disorders. nih.gov

Aldosterone : The final product of the pathway, aldosterone, is the most significant metabolite in terms of physiological activity. oup.com Studies have confirmed the conversion of this compound to aldosterone in adrenal tissue. oup.com

The identification of these metabolites has been crucial in understanding the complexities of the adrenal steroidogenic pathways and the potential for alternative routes of synthesis for potent mineralocorticoids.

Biological and Physiological Roles of 18 Hydroxyprogesterone in Research Models

Role as an Intermediate in Specific Steroidogenic Pathways

The most well-documented role of 18-hydroxyprogesterone is as a direct precursor in the biosynthesis of aldosterone (B195564), a critical mineralocorticoid hormone. nih.gov This conversion occurs primarily in the zona glomerulosa of the adrenal cortex. The synthesis of this compound itself begins with progesterone (B1679170), which undergoes hydroxylation at the 18th carbon position. This reaction is catalyzed by the enzyme aldosterone synthase (CYP11B2). nih.gov

Aldosterone synthase is a multifunctional enzyme that subsequently catalyzes the conversion of this compound into aldosterone. nih.gov Therefore, the presence and activity of aldosterone synthase are rate-limiting factors for the production of both this compound and aldosterone. The steroidogenic pathway, in this context, is a tightly regulated process essential for maintaining electrolyte and water balance, as well as blood pressure.

A simplified representation of this specific steroidogenic pathway is as follows:

Progesterone → this compound → Aldosterone

This pathway highlights the indispensable role of this compound as a molecular stepping stone. Without its formation, the synthesis of aldosterone would be arrested, leading to significant physiological consequences.

Potential as a Local Modulator in Steroidogenic Tissues

The concept of steroids acting locally within the tissues where they are synthesized is a growing area of research. While direct evidence for this compound as a significant local modulator is limited, its site of production within the adrenal cortex suggests a potential for paracrine or intracrine signaling. The close proximity of the different zones of the adrenal cortex (glomerulosa, fasciculata, and reticularis) allows for the theoretical possibility of cross-talk between these layers, mediated by locally produced steroids.

However, current scientific literature, based on extensive searches, does not provide specific research findings on the role of this compound as a local modulator in steroidogenic tissues. Further investigation is required to explore this potential aspect of its function.

Interactions with Steroid Receptors (Mechanistic Studies)

The biological effects of steroid hormones are primarily mediated through their binding to and activation of specific intracellular receptors. The interaction of this compound with these receptors determines its potential to elicit physiological responses.

Progesterone Receptor (PR) Interactions

Mineralocorticoid Receptor (MR) Interactions

Given its role as a precursor to aldosterone, the interaction of this compound with the mineralocorticoid receptor (MR) is of particular interest. Research has shown that this compound does interact with the MR, albeit with a lower affinity compared to aldosterone.

One study investigating a newly isolated urinary steroid found that this compound had a low but significant affinity for mineralocorticoid receptor sites in rat kidney slices. jci.org This binding was able to compete with the potent mineralocorticoid aldosterone. jci.org Furthermore, in adrenalectomized rats, the administration of this compound induced a decrease in the urinary Na+/K+ ratio, suggesting a weak mineralocorticoid-like effect. jci.org

In contrast, a study on the potential metabolites of this compound found that most of these metabolites had reduced mineralocorticoid activity and a lower affinity for the aldosterone receptor. nih.gov Interestingly, one of its potential metabolites, 3-ketopregn-4-ene-18,20-diol, exhibited high receptor affinity but acted as an aldosterone antagonist. nih.gov

These findings suggest a complex interaction of this compound and its metabolites with the MR, exhibiting both weak agonistic and, in the case of a metabolite, antagonistic properties.

Table 1: Interaction of this compound and its Metabolite with the Mineralocorticoid Receptor

| Compound | Receptor | Finding | Implication |

| This compound | Mineralocorticoid Receptor (MR) | Low but significant binding affinity; weak mineralocorticoid-like effect in vivo. jci.org | May contribute to mineralocorticoid activity, especially when levels are elevated. |

| 3-ketopregn-4-ene-18,20-diol | Mineralocorticoid Receptor (MR) | High receptor affinity; functions as an aldosterone antagonist. nih.gov | A metabolite may counteract the effects of aldosterone. |

Glucocorticoid Receptor (GR) Interactions

Information regarding the direct interaction of this compound with the glucocorticoid receptor (GR) is not well-documented in the available scientific literature. While studies have investigated the binding of other progesterone derivatives to the GR, specific data on the binding affinity and functional consequences of this compound at the GR are lacking. One study noted that both 17α-hydroxyprogesterone caproate and progesterone bind weakly to the GR. nih.gov However, this does not provide direct insight into the behavior of this compound. Further research is necessary to determine if this compound has any significant agonistic or antagonistic effects on glucocorticoid signaling.

Developmental Aspects in Model Organisms

The role of steroid hormones during embryonic and fetal development is critical for the proper formation and function of various organ systems. While the developmental effects of major steroids like cortisol and sex hormones are well-studied, the specific role of this compound during development in model organisms is an area with limited research.

Current literature does not provide specific studies detailing the developmental aspects of this compound in model organisms. Its primary known role in this context would be as an intermediate in the fetal adrenal production of aldosterone, which is crucial for regulating fetal electrolyte balance. However, direct studies investigating the specific effects of this compound on developmental processes are not available.

Ontogeny of 18-Hydroxylase Activity in Specific Tissues

The biosynthesis of this compound is catalyzed by the enzyme aldosterone synthase, also known as steroid 18-hydroxylase or CYP11B2. maayanlab.cloudwikipedia.org The ontogeny, or developmental origin and progression, of 18-hydroxylase activity is intrinsically linked to the expression and regulation of the CYP11B2 gene. This enzyme is a member of the cytochrome P450 superfamily and is primarily located in the inner mitochondrial membrane of cells in the zona glomerulosa of the adrenal cortex. maayanlab.cloudgenecards.org

The expression of CYP11B2 is subject to tight regulation by both local developmental cues and circulating factors. maayanlab.cloud Research indicates that proper adrenal gland differentiation is crucial for the expression of CYP11B2. For instance, studies have shown that impaired Wnt-4 signaling can lead to diminished levels of CYP11B2 and a subsequent decrease in aldosterone production, highlighting the enzyme's critical role during development. maayanlab.cloud

In human fetal development, tissue-specific expression of CYP11B2 has been observed. Data from RNA sequencing of human fetal samples between 10 and 20 weeks of gestation have provided insights into the early presence of CYP11B2 transcripts in various tissues. nih.gov The adrenal glands are the primary site of expression, which is consistent with the role of this compound as a precursor to aldosterone. wikipedia.org

The regulation of CYP11B2 expression is complex and involves specific transcription factors. While the orphan nuclear receptor SF-1 is known to stimulate other steroidogenic genes, it does not appear to enhance, and may even inhibit, the transcription of CYP11B2. maayanlab.cloud This suggests unique regulatory pathways governing the synthesis of this compound and subsequently aldosterone.

Mutations in the CYP11B2 gene can lead to corticosterone (B1669441) methyloxidase deficiency, a condition characterized by impaired aldosterone biosynthesis. wikigenes.orgmedlineplus.gov This genetic disorder underscores the essential role of 18-hydroxylase activity in steroidogenesis.

Table 1: Tissues with Notable CYP11B2 Gene Expression During Human Fetal Development (10-20 weeks gestation)

| Tissue | Expression Level |

| Adrenal Gland | High |

| Testis | Moderate |

| Heart | Low |

| Brain | Low |

| Adipose Tissue | Low |

| Kidney | Very Low |

| Data derived from publicly available gene expression databases. |

Experimental Models of Developmental Exposure and Outcomes (e.g., Neurological)

A comprehensive review of the scientific literature reveals a significant gap in research concerning the direct experimental exposure of animal models to this compound during development and the subsequent assessment of outcomes, particularly neurological ones.

While there is a body of research on the developmental effects of other progestogenic compounds, it is crucial to distinguish these from this compound. For instance, numerous studies have investigated the impact of developmental exposure to the synthetic progestin 17α-hydroxyprogesterone caproate (17-OHPC) in rodent models. nih.govnih.govoup.com These studies have reported various neurobehavioral effects, including impaired cognitive flexibility and alterations in the development of mesocortical pathways. nih.govoup.comepa.gov However, 17-OHPC is a distinct chemical entity from this compound, and the findings from these studies cannot be directly extrapolated.

Similarly, research on progesterone has demonstrated its neuroprotective and promyelinating effects in various animal models of neurological disorders. nih.gov Again, while progesterone is a related steroid, it is not this compound, and their physiological activities may differ.

The absence of direct experimental data on the developmental effects of this compound represents a critical area for future research. Understanding the potential consequences of developmental exposure to this specific steroid is essential for a complete picture of its biological and physiological roles. Such studies would be invaluable in determining whether fluctuations in this compound levels during critical developmental windows have any long-term health implications.

Table 2: Summary of Available Research on Developmental Exposure to Related Progestogenic Compounds

| Compound | Model Organism | Key Findings (Neurological/Behavioral) | Relevance to this compound |

| 17α-hydroxyprogesterone caproate (17-OHPC) | Rat | Impaired cognitive flexibility, altered mesocortical serotonin (B10506) and dopamine (B1211576) pathways. nih.govoup.com | Chemically distinct; findings not directly applicable. |

| Progesterone | Mouse, Rat | Neuroprotective and promyelinating effects in models of spinal cord injury and multiple sclerosis. nih.gov | Related steroid, but with different biological activities. |

Methodologies for 18 Hydroxyprogesterone Research

Advanced Analytical Techniques for Quantification in Research Matrices

Precise and sensitive quantification of 18-Hydroxyprogesterone in complex biological samples, such as tissues and plasma, is critical for research. Mass spectrometry-based methods are the primary tools used for this purpose due to their high specificity and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous measurement of multiple steroids in a single analysis. The methodology involves a liquid chromatography (LC) system to separate the steroids within a sample, followed by a tandem mass spectrometer (MS/MS) for detection and quantification. Steroids are ionized, typically using atmospheric pressure ionization (API) methods like electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored for each compound, ensuring high specificity. google.com

While detailed, dedicated LC-MS/MS assays for this compound are not widely published, the compound is often included in comprehensive steroid panels designed for broad metabolic profiling, indicating the technique's applicability. google.comgoogle.com For instance, research and patent documents describe LC-MS/MS methods capable of analyzing a wide array of steroids, listing this compound among the potential analytes. google.comgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying steroid metabolites, including this compound, in various biological matrices like brain tissue and urine. ucl.ac.ukoup.com Due to the low volatility of steroids, a chemical derivatization step is required prior to analysis. ucl.ac.uk A common procedure involves converting the steroid into a more volatile derivative, for example, using methoxyamine (MO) and trimethylsilyl-imidazole (TMSI). ucl.ac.uk

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which generates a unique fragmentation pattern (mass spectrum) for each molecule, allowing for definitive identification. ucl.ac.uk For targeted analysis, researchers use diagnostic ion screening procedures, monitoring for specific mass fragments known to be characteristic of the derivatized this compound. ucl.ac.uk

A key consideration in the GC-MS analysis of this compound is its chemical structure. This compound exists in equilibrium with its more stable cyclic 18,20-hemiketal form. epdf.pubnih.gov This structure can undergo dehydration during the high-temperature conditions of GC analysis, which must be accounted for during metabolite identification. nih.gov

| Technique | Sample Preparation | Key Findings/Considerations | Reference |

|---|---|---|---|

| GC-MS | Solvent extraction, purification, and chemical derivatization (e.g., MO/TMSI) | Used for identification in mammalian brain tissue. The compound exists as a cyclic hemiketal that can dehydrate during analysis. | ucl.ac.uknih.gov |

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard reference method for the highly accurate quantification of steroid hormones. ucl.ac.ukepdf.pub This technique overcomes variations in sample recovery and instrument response by using a stable isotope-labeled version of the analyte as an internal standard.

In a typical IDMS workflow for this compound, a known quantity of the labeled compound (e.g., containing deuterium (B1214612) or carbon-13) would be added to the biological sample at the beginning of the extraction process. The labeled and unlabeled forms of the steroid are chemically identical and thus behave the same way during extraction, purification, and derivatization. After analysis by either GC-MS or LC-MS/MS, the ratio of the signal from the natural analyte to that of the isotope-labeled standard is measured. Because the amount of added standard is known, this ratio allows for a very precise calculation of the endogenous steroid's concentration. ucl.ac.ukepdf.pub

Radiotracer Studies for Metabolic Pathway Elucidation

Radiotracer studies are instrumental in defining metabolic pathways and determining the enzymatic origins of steroids. This methodology involves using a steroid precursor labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

To study the formation of this compound, a radiolabeled substrate like progesterone (B1679170) could be incubated with a biological system, such as adrenal cells or purified enzymes. researchgate.net After a set period, the reaction is stopped, and the steroids are extracted. The various metabolites, including any newly formed radiolabeled this compound, are then separated using chromatographic techniques like HPLC or TLC. The radioactive fractions are detected and quantified, allowing researchers to trace the metabolic fate of the precursor and calculate conversion rates. This approach can provide definitive evidence of a specific enzyme's ability to produce this compound from a given substrate. researchgate.net

In Vitro Experimental Systems

In vitro systems provide a controlled environment to investigate specific biochemical processes, such as the function of a single enzyme, without the complexities of a whole organism.

Transfected Cell Lines for Enzyme Characterization

Transfected cell lines are a vital tool for characterizing the function of specific steroidogenic enzymes. This system involves taking a host cell line, often one that does not naturally produce steroid hormones (e.g., HEK-293 or V79 Chinese hamster lung cells), and introducing the gene that codes for a single enzyme of interest. nih.govresearchgate.net

This technique has been used to elucidate the function of enzymes responsible for 18-hydroxylation reactions. Research has shown that when the gene for aldosterone (B195564) synthase (CYP11B2) is expressed in a host cell line, the resulting enzyme can convert progesterone into several products, including this compound. researchgate.net Similarly, studies using cells transfected with the gene for 11β-hydroxylase (CYP11B1) have demonstrated this enzyme's ability to perform 18-hydroxylation on steroid substrates, and it is considered a likely source of circulating this compound in normal subjects. oup.comnih.gov These experiments allow researchers to isolate the activity of a single enzyme and definitively identify its products.

| Enzyme Studied | Cell System | Substrate | Key Finding Related to this compound | Reference |

|---|---|---|---|---|

| Aldosterone Synthase (CYP11B2) | Recombinant purified P450 11B2 | Progesterone | The enzyme yielded 11β-hydroxyprogesterone as a major product and also formed this compound. | researchgate.net |

| 11β-Hydroxylase (CYP11B1) | Transfected V79 Chinese hamster lung cells | General steroid substrates | This enzyme is proposed as a probable source of circulating this compound. | oup.comnih.gov |

Primary Cell Cultures (e.g., Adrenocortical Cell Cultures)

Primary cell cultures offer a controlled environment to study the cellular and molecular mechanisms of steroidogenesis. Adrenocortical cells, being the primary site of this compound synthesis, are a key model.

Bovine adrenocortical cell cultures are a valuable tool. Studies have shown that these cells, when cultured, produce several steroids, including progesterone and 17α-hydroxyprogesterone. However, the ability to perform 11β-hydroxylation, a critical step in cortisol synthesis, is often lost rapidly in culture. Consequently, later passage cultures and clonal lines tend to accumulate precursors like progesterone, 17α-hydroxyprogesterone, and 11-deoxycortisol.

In a study using primary cultures of human adrenal cells, treatment with adrenocorticotropic hormone (ACTH) for 48 hours significantly increased the production of numerous steroids. While cortisol showed the highest increase (64-fold), the production of intermediates like 17-hydroxyprogesterone also rose, demonstrating the utility of this model in studying the regulation of the entire steroidogenic cascade.

Newborn rat adrenal cells in primary culture have been used to investigate the bioconversion of progesterone analogues. For instance, these cells can metabolize 2α-hydroxyprogesterone into various products through enzymatic reactions such as 21-hydroxylation, 11β-hydroxylation, and to a lesser extent, 18-hydroxylation. This indicates the presence and activity of the necessary enzymes for these conversions within the cultured cells.

The Y-1 mouse adrenal tumor cell line is another established model. These cells exhibit 18-hydroxylase activity, metabolizing substrates like 11-deoxycorticosterone and corticosterone (B1669441) into 18-hydroxylated products.

Table 1: Steroid Production in Primary Adrenal Cell Cultures

| Cell Model | Treatment | Major Steroids Produced/Metabolized | Research Focus | Reference |

|---|---|---|---|---|

| Bovine Adrenocortical Cells | Basal/Steroidogenic Factors | Progesterone, 17α-hydroxyprogesterone, 11-deoxycortisol | Loss of 11β-hydroxylase activity in culture | |

| Human Adrenal Cells | ACTH (48h) | Cortisol, Corticosterone, 11-deoxycortisol, Androstenedione | ACTH stimulation of steroidogenesis | |

| Newborn Rat Adrenal Cells | 2α-hydroxyprogesterone substrate | 2-hydroxylated steroids via 21-, 11β-, and 18-hydroxylation | Bioconversion of progesterone analogues | |

| Y-1 Mouse Adrenal Tumor Cells | 11-deoxycorticosterone substrate | 18-hydroxy-20α-DHB | 18-hydroxylase activity |

Organ Slice Preparations (e.g., Adrenal Slices)

Adrenal slice preparations maintain the tissue architecture and cellular interactions, providing a model that is closer to the in vivo state than dispersed cell cultures. This methodology has been instrumental in elucidating steroidogenic pathways.

Early studies using beef adrenal outer slices demonstrated the production of 18-hydroxycortisol and 18-oxocortisol, suggesting the co-existence of aldosterone synthase and 17α-hydroxylase in this zone. Similarly, incubations of rat adrenal slices with 11-deoxycortisol showed that both the zona glomerulosa and zona fasciculata could produce 18-hydroxy-11-deoxycortisol.

In vitro incubations of hyperplastic human adrenal tissue slices with labeled progesterone have been used to trace the biosynthetic pathway to cortisol. These experiments help to estimate the relative importance of different pathways, for instance, the pathway proceeding via progesterone versus other routes. Furthermore, studies with slices of human adrenal tumors have demonstrated the conversion of 17α-hydroxy-Δ5-pregnenolone to cortisol, confirming alternative pathways for cortisol biosynthesis.

Fungal Biotransformation Models for Steroid Modifications

Microbial biotransformation, particularly using filamentous fungi, is a powerful tool for producing specific, hydroxylated steroid derivatives. This method leverages the high regio- and stereo-selectivity of fungal enzymes to create compounds that are difficult to synthesize chemically.

Various fungal species have been shown to hydroxylate progesterone at different positions. For example, Aspergillus brasiliensis can convert progesterone into 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, and 21-hydroxyprogesterone. Mucor racemosus has been shown to biotransform progesterone into 11α-hydroxyprogesterone as the main product, with aldosterone and 20-hydroxy-pregnan-18-oic acid as minor products. The biotransformation of progesterone by filamentous fungi can lead to hydroxylation at numerous positions, including 11β, 16α, and 17α, which are important for producing corticosteroids.

While direct large-scale production of this compound via this method is not commonly reported, the principle of using fungal enzymes for specific hydroxylations is well-established and represents a potential methodology for producing this and other hydroxylated progesterones.

Table 2: Examples of Fungal Biotransformation of Progesterone

| Fungal Species | Substrate | Major Hydroxylated Products | Reference |

|---|---|---|---|

| Aspergillus brasiliensis | Progesterone | 11α-hydroxyprogesterone, 14α-hydroxyprogesterone, 21-hydroxyprogesterone | |

| Mucor racemosus | Progesterone | 11α-hydroxyprogesterone, Aldosterone, 20-hydroxy-pregnan-18-oic acid | |

| Aspergillus ochraceus (conidia) | Progesterone | 11α-hydroxyprogesterone |

Breast Cancer Cell Line Models for Receptor Signaling Studies

Breast cancer cell lines, such as MCF7 and T47D, are widely used to study the effects of steroids on cell signaling, proliferation, and metabolism. These models are particularly useful for investigating the role of progesterone receptors (PR) in mediating the effects of progestins like 17-hydroxyprogesterone (OHPg).

Studies have shown that in MCF7 and T47D cells, O

Animal Models for Pathway Elucidation and Mechanistic Studies

Non-human Primate Models in this compound Research

Advanced research into the synthesis, metabolism, and potential physiological roles of this compound has utilized non-human primate (NHP) models. Due to their close phylogenetic relationship and physiological similarities to humans, NHPs offer a valuable, albeit complex, platform for investigating steroidogenic pathways that are not fully replicated in other animal models. wikipedia.org Research in this area, however, is not as extensive as for other corticosteroids, and much of the understanding is inferred from broader studies on adrenal and gonadal steroidogenesis.

The primary rationale for using NHP models in steroid research stems from the fact that the adrenal production of certain androgens and their precursors is a phenomenon largely limited to humans and some primates. oup.com Species like the rhesus macaque (Macaca mulatta) and cynomolgus monkey (Macaca fascicularis) have adrenal and reproductive systems that closely mirror those of humans, making them suitable for studies that cannot be conducted in human subjects. wikipedia.orgamericanregent.com

Methodologies employed in NHP models for steroid research, which are applicable to the study of this compound, include:

In Vivo Administration and Pharmacokinetic Studies: These studies involve the administration of a compound to the animal to observe its metabolic fate and effects. For instance, studies have been conducted on the synthetic progestin hydroxyprogesterone (B1663944) caproate, a derivative of 17α-hydroxyprogesterone, in pregnant rhesus and cynomolgus monkeys to assess its effects and potential toxicity. wikipedia.orgamericanregent.com While not identical to endogenous this compound, the methodologies for administration (e.g., intramuscular injection) and sample collection (blood, urine) are directly relevant.

Metabolic Studies Using Microsomes: To understand the biochemical pathways, researchers utilize liver (hepatic) and placental microsomes from NHPs, such as the baboon (Papio cynocephalus). nih.gov These in vitro systems contain the enzymes responsible for steroid metabolism, including cytochrome P450 enzymes. nih.gov By incubating this compound or its precursors with these microsomes, scientists can identify the resulting metabolites and the enzymes involved in the transformations. nih.gov

Analysis of Steroid Profiles: A key methodology involves the collection of biological samples (primarily blood serum or plasma) and the subsequent analysis of steroid concentrations. This is often done in response to hormonal stimulation, such as with adrenocorticotropic hormone (ACTH) or human chorionic gonadotropin (hCG), to assess the synthetic capacity of the adrenal glands or gonads. nih.gov Techniques like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and, more definitively, liquid chromatography-mass spectrometry (LC/MS) are used to quantify specific steroids, including the potential to measure this compound. nih.govnih.gov

Detailed Research Findings

Direct research focusing specifically on endogenous this compound in non-human primates is limited. The compound is an 18-hydroxylated derivative of progesterone. oup.com In the context of steroid synthesis, more attention has been given to 18-hydroxycorticosterone (B144385), an intermediate in the production of aldosterone from corticosterone. glowm.comclinical-laboratory-diagnostics.com

However, studies on the administration of related synthetic compounds provide some insight into the use of NHP models. For example, toxicological studies on hydroxyprogesterone caproate have been performed in rhesus and cynomolgus monkeys. These studies are designed to understand the potential effects on fetal development. americanregent.com In one such study, administration of hydroxyprogesterone caproate to pregnant rhesus monkeys resulted in embryolethality at certain doses, while no teratogenic effects were observed in either rhesus or cynomolgus monkeys. americanregent.com

Metabolic studies using baboon microsomes have demonstrated that the metabolism of synthetic progestins like 17α-hydroxyprogesterone caproate is comparable to that in humans, suggesting that NHPs are a valid model for such investigations. nih.gov

The enzyme CYP11B2 (aldosterone synthase), present in macaques, is known to catalyze 18-hydroxylation reactions. uniprot.org While its primary recognized function is the conversion of corticosterone to aldosterone, its substrate specificity and potential to act on other steroids like progesterone to form this compound in vivo in primates remains an area for further investigation. uniprot.orgwikipedia.org

Table of Findings from Hydroxyprogesterone Caproate Administration in Non-Human Primates

| Species | Compound Administered | Dosing (relative to human dose equivalent) | Outcome | Reference |

| Rhesus Monkey (Macaca mulatta) | Hydroxyprogesterone Caproate | 2.4x and 24x | Embryolethality | americanregent.com |

| Rhesus Monkey (Macaca mulatta) | Hydroxyprogesterone Caproate | Not specified | No teratogenic effects | americanregent.com |

| Cynomolgus Monkey (Macaca fascicularis) | Hydroxyprogesterone Caproate | Up to 2.4x | No embryolethality or teratogenic effects | americanregent.com |

Comparative and Evolutionary Aspects of 18 Hydroxylation

Evolutionary Trajectories of CYP11B Enzymes

The evolution of the CYP11B enzymes is a story of gene duplication and functional divergence. It is believed that a common ancestral CYP11B gene, possessing both 11β-hydroxylase and aldosterone (B195564) synthase activities, underwent a duplication event. mdc-berlin.de This duplication, which occurred before or shortly after the mammalian radiation, gave rise to the distinct CYP11B1 and CYP11B2 genes. mdc-berlin.de These two genes share a high degree of sequence homology, over 95% in some cases, yet they have evolved to perform specialized functions in glucocorticoid and mineralocorticoid synthesis, respectively. nih.gov

The ancestral corticoid receptor (CR) in jawless fish is believed to be the progenitor of both the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). nih.govbioscientifica.com The duplication leading to distinct MR and GR first appears in cartilaginous fishes. nih.govbioscientifica.com The subsequent evolution of aldosterone as a specific ligand for the MR in terrestrial vertebrates was a crucial adaptation for life on land, allowing for more precise regulation of salt and water balance. nih.gov

Phylogenetic analyses suggest that the differential synthesis of mineralocorticoids and glucocorticoids may be an exclusive feature of mammals. mdc-berlin.de The high sequence similarity between CYP11B1 and CYP11B2 has also led to the formation of chimeric genes through unequal crossing-over events, which can result in genetic disorders.

Key Evolutionary Events in the CYP11B Family

| Evolutionary Event | Approximate Timing | Significance |

|---|---|---|

| Ancestral Corticoid Receptor (CR) | In jawless fish (cyclostomes) | Progenitor of MR and GR. nih.govbioscientifica.com |

| MR and GR Duplication | In cartilaginous fishes | Emergence of distinct receptors for mineralocorticoids and glucocorticoids. nih.govbioscientifica.com |

| CYP11B Gene Duplication | Before or shortly after mammalian radiation | Led to the divergence of CYP11B1 and CYP11B2, allowing for specialized glucocorticoid and mineralocorticoid synthesis. mdc-berlin.de |

| Emergence of Aldosterone Synthesis | In lobe-finned fish (e.g., lungfish) | Development of a potent and specific mineralocorticoid for regulating ion and water balance in a terrestrial environment. nih.gov |

Future Directions in 18 Hydroxyprogesterone Research

Advancements in Molecular and Cellular Techniques for Steroid Enzyme Analysis

The characterization of enzymes responsible for 18-hydroxyprogesterone synthesis, primarily isoforms of cytochrome P450, is crucial. While it is known that CYP11B1 and CYP11B2 possess 18-hydroxylase activity, the precise kinetics and substrate preferences leading to this compound formation require more detailed investigation. wikipedia.org Future research will benefit from advanced molecular and cellular techniques that offer higher sensitivity and specificity.

Modern analytical methods have moved beyond traditional immunoassays, which can suffer from cross-reactivity, toward more specific techniques like liquid chromatography-mass spectrometry (LC-MS/MS). wikipedia.orgnih.gov The development of multidisciplinary approaches, including the use of antibodies for immunoaffinity purification combined with mass spectrometry, enhances the accuracy of steroid determination. nih.govnih.gov

Cellular models, such as the use of Human Embryonic Kidney 293 (HEK-293) cells transiently transfected with vectors containing the cDNA for specific steroidogenic enzymes, provide powerful in vitro systems. nih.gov These models allow researchers to study the activity of a single enzyme, like aldosterone (B195564) synthase, in a controlled environment, and to probe its kinetic parameters (K_m and V_max) with various substrates. nih.gov Future studies can expand these models to investigate the specific 18-hydroxylase activity of CYP11B1 and CYP11B2 on progesterone (B1679170) and other potential precursors, helping to delineate the precise pathways and efficiencies of this compound production.

Research Focus Areas:

High-Throughput Screening: Utilizing advanced analytical techniques to screen for inhibitors or modulators of 18-hydroxylase activity. nih.gov

Enzyme-Linked Immunosorbent Assays (ELISA): Development of highly specific ELISA formats for rapid and sensitive detection of steroidogenic enzymes and their products. nih.gov

Gene Expression Analysis: Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) can be used in specific tissues, such as the bovine ovary, to quantify the expression of genes like CYP11B1 under various physiological conditions. bioscientifica.commdpi.com

Integration with Systems Biology and Steroidomics Approaches for Comprehensive Pathway Mapping

Understanding the role of this compound requires a holistic view of the entire steroid network, or "steroidome." Systems biology, which integrates multiple layers of biological information, is essential for this purpose. Metabolomics, the large-scale study of small molecules, is a cornerstone of systems biology. nih.govresearchgate.net "Steroidomics," a sub-field of metabolomics, focuses specifically on the comprehensive analysis of steroids in a biological system. nih.govbirmingham.ac.uk

By employing high-throughput technologies like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can generate vast datasets of steroid profiles. nih.gov This data allows for the creation of comprehensive maps of steroidogenic pathways, moving beyond the traditional linear diagrams to complex, interconnected networks. nih.govnist.gov Such approaches can reveal previously unknown connections and metabolic shunts. For instance, analyzing the complete steroid metabolome in 24-hour urine samples can provide a dynamic picture of steroid production and metabolism, which is more informative than a single blood measurement. nih.gov

Molecular networking is an innovative strategy that combines high-resolution mass spectrometry with specialized data processing to visualize and analyze complex metabolite data. researchgate.net This technique can group steroids of the same family and link them to their analogues, helping to identify known and potentially novel metabolites related to steroid metabolism. researchgate.net Applying these systems-level approaches will be critical in mapping the full metabolic network surrounding this compound, identifying its downstream metabolites, and understanding how its flux is altered in various physiological and pathological states.

Elucidation of Novel Roles in Specific Biological Systems

While this compound is recognized as a product of adrenal steroid synthesis, its potential functions remain largely unexplored. Historically, steroidogenic enzymes were thought to be confined to classic endocrine organs like the adrenals and gonads. However, recent evidence indicates that these enzymes are expressed in a variety of other tissues, including the nervous system and cardiac tissue, suggesting localized steroid synthesis for autocrine or paracrine actions. oup.com

Research has demonstrated the presence and activity of steroidogenic enzymes in unexpected locations. For example, the enzyme 11β-hydroxylase (CYP11B1), which is capable of 18-hydroxylation, has been identified in the bovine ovary. bioscientifica.comnih.gov Its expression in both granulosa and theca cells suggests a potential role for local glucocorticoid and mineralocorticoid synthesis within the ovarian follicle. bioscientifica.com This raises the possibility that this compound could also be produced in the ovary and exert local effects on follicular development or luteal function.

Future research should focus on investigating the presence of this compound and its synthesizing enzymes in various non-classical biological systems. The development of animal models that more closely mimic human adrenal physiology, such as the spiny mouse (Acomys cahirinus), which expresses key enzymes like CYP17A1 differently than common lab rodents, could provide new avenues for exploring the roles of minor steroids like this compound. mdpi.com

Q & A

Q. Table 1. Key Parameters for LC-MS/MS Validation of this compound

| Parameter | Requirement | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | ≤0.5 ng/mL | |

| Intra-Assay CV | <10% | |

| Inter-Assay CV | <15% | |

| Recovery | 85–115% |

Q. Table 2. Common Degradation Products of this compound

| Condition | Major Degradant | Detection Method |

|---|---|---|

| Heat (40°C, 1 week) | 18-Oxo-progesterone | LC-MS/MS |

| Light Exposure | Epimeric forms | NMR |

| Acidic Hydrolysis | 11-Deoxycorticosterone derivatives | HPLC-UV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.